molecular formula C9H18ClNO2 B2799653 trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride CAS No. 609805-42-7

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B2799653
CAS No.: 609805-42-7
M. Wt: 207.7
InChI Key: YCMKZNQQFRLCRZ-KMMPGQJCSA-N
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Description

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride (CAS: 2705220-04-6) is a cyclohexane derivative featuring a dimethylamino group at the trans-4 position and a carboxylic acid group, forming a hydrochloride salt. Its molecular formula is C₉H₁₇Cl₂NO, with a molecular weight of 226.14 g/mol . This compound is utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of prodrugs and bioactive molecules. Its stereochemistry (trans configuration) and functional groups influence its solubility, stability, and interaction with biological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKZNQQFRLCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders. For instance, it is utilized in the synthesis of dipeptides and related compounds that act as therapeutic agents for diabetes management. The compound's structure facilitates the design of inhibitors for dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism .

Antifibrinolytic Agents

It has been identified as an effective antifibrinolytic agent, inhibiting plasmin-induced fibrinolysis. This property makes it valuable in treating conditions associated with abnormal bleeding and hemorrhagic diseases . Its mechanism of action involves stabilizing fibrin clots, thus preventing excessive bleeding during surgical procedures or trauma.

Polymer Chemistry

Synthesis of Polyamidoamines

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is also an important precursor in the synthesis of poly(amidoamine) dendrimers. These dendrimers are characterized by their branched structure and are utilized in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance their solubility . The compound's reactivity allows for functionalization, which is crucial in tailoring dendrimer properties for specific applications.

Agricultural Applications

Agricultural Chemicals

The compound has potential applications as a raw material for agricultural chemicals. Its derivatives can be engineered to develop herbicides or pesticides that target specific pests or diseases affecting crops. Research indicates that modifications to the cyclohexane ring can enhance the efficacy and selectivity of these agrochemicals .

Case Study 1: Synthesis of Dipeptides

A study demonstrated the synthesis of various dipeptides using this compound as a building block. The resulting peptides showed promising biological activity against specific targets related to diabetes .

Case Study 2: Development of Dendritic Drug Carriers

Research focused on creating dendritic structures using this compound revealed significant improvements in drug delivery efficiency. The synthesized dendrimers exhibited enhanced cellular uptake and controlled release profiles for anticancer drugs .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryDipeptide synthesis, DPP IV inhibitorsKey role in diabetes treatment
Antifibrinolytic AgentsTreatment for hemorrhagic diseasesStabilizes fibrin clots
Polymer ChemistryPrecursor for poly(amidoamine) dendrimersEnhances drug delivery systems
Agricultural ChemicalsDevelopment of herbicides/pesticidesPotential for targeted crop protection

Mechanism of Action

The mechanism by which trans-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexane Ring

The dimethylamino group distinguishes this compound from analogs with different substituents. Key comparisons include:

Compound Substituents Key Properties/Applications Bioavailability/Solubility
TXA (Tranexamic Acid) Trans-4-aminomethyl, carboxylic acid Antifibrinolytic agent; treats hyperpigmentation . Low oral bioavailability (~37% urinary recovery) .
TXC Trans-4-aminomethyl, hexadecyl ester Prodrug of TXA; enhances melanogenesis modulation in skin cells . Higher bioavailability than TXA (84–97% recovery) .
Methyl trans-4-aminocyclohexanecarboxylate HCl Trans-4-amino, methyl ester Pharmaceutical intermediate; water-soluble due to esterification . Soluble in water .
trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic Acid Boc-protected aminomethyl Used in peptide synthesis; improved stability during reactions . Likely lipophilic due to Boc group.
Kabi 2161 (TXA prodrug) Ethyl ester of TXA Enhances tranexamic acid absorption; faster plasma concentration peak . 84–97% urinary recovery vs. 37% for TXA .

Functional Group Modifications

  • Dimethylamino vs.
  • Ester Derivatives : Esterification (e.g., TXC, methyl ester derivatives) enhances lipophilicity, improving membrane permeability and bioavailability .
  • Protected Amines: Boc-protected derivatives (e.g., trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid) prevent unwanted reactions during synthesis, offering controlled release of the active amine .

Pharmacokinetic and Pharmacodynamic Differences

  • TXC vs. TXA: TXC’s hexadecyl ester group prolongs systemic exposure, making it more effective in melanogenesis inhibition .
  • Kabi 2161 : Achieves earlier and higher plasma concentrations of TXA compared to direct TXA administration, demonstrating the impact of prodrug design .

Structural Analogues in Therapeutic Contexts

  • Cyclohexanol Derivatives: Tramadol hydrochloride () shares a cyclohexane backbone but includes a methoxyphenyl group, highlighting how minor structural changes shift therapeutic use from antifibrinolytics to analgesics .

Biological Activity

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, often referred to in the literature as a derivative of cyclohexanecarboxylic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a dimethylamino group and a carboxylic acid functional group. This unique structure contributes to its interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play crucial roles in various physiological processes. This inhibition can lead to significant biological effects, such as enhanced wound healing and reduced inflammation .
  • Receptor Modulation : The presence of the dimethylamino group allows for the formation of hydrogen bonds with receptors, potentially modulating their activity and influencing cellular signaling pathways.

1. Anti-Fibrinolytic Properties

Research has demonstrated that this compound exhibits anti-fibrinolytic activity. It accelerates barrier recovery in epidermal tissues, particularly following injuries that disrupt the skin barrier. This effect is mediated through the inhibition of plasmin, a serine protease involved in fibrinolysis .

2. Anti-Inflammatory Effects

Studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The modulation of protease activity contributes to this effect, reducing tissue damage associated with inflammatory responses .

Case Study 1: Epidermal Barrier Recovery

In a controlled study on hairless mice, the application of this compound significantly improved the rate of barrier recovery after epidermal injuries. The treated group showed a marked decrease in epidermal thickness compared to control groups receiving inactive analogs .

Case Study 2: Enzyme Inhibition Dynamics

A series of experiments assessed the compound's inhibitory effects on various serine proteases. Results indicated that this compound was effective at low concentrations, demonstrating potential as a therapeutic agent for conditions requiring protease inhibition .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Anti-FibrinolyticAccelerates barrier recovery post-injury
Anti-InflammatoryReduces inflammation via protease inhibition
Enzyme InhibitionEffective against serine proteases

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on ActivityReference
Dimethylamino GroupEnhances receptor interaction
Cyclohexane RingNecessary for enzyme inhibition
Carboxylic Acid GroupFacilitates hydrogen bonding

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, including catalytic hydrogenation of nitro precursors (e.g., 4-nitrobenzoic acid derivatives) to yield the trans-4-aminocyclohexane backbone, followed by dimethylamination and esterification. Hydrochloride salt formation is achieved via reaction with HCl . Purity optimization requires rigorous purification steps such as recrystallization from ethanol/water mixtures and chromatography (silica gel, eluting with methanol/dichloromethane). Purity verification via GC (gas chromatography) and titration analysis is critical, as demonstrated for structurally similar compounds like methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride .

Q. How is the stereochemical configuration (trans vs. cis) of the compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for graphical representation of crystal structures) are widely used . For preliminary analysis, 1^1H NMR and 13^{13}C NMR can identify diastereotopic proton splitting patterns and coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Purity : GC with flame ionization detection (FID) or titration (for hydrochloride quantification) .
  • Molecular Weight : High-resolution mass spectrometry (HRMS) or ESI-MS .
  • Solubility : Phase-solubility studies in aqueous buffers or organic solvents (e.g., DMSO, ethanol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, ester group substitution) impact the biological activity of trans-4-aminocyclohexane derivatives?

  • Methodological Answer : Comparative studies on analogs (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexanecarboxylate hydrochloride) reveal that fluorination enhances metabolic stability and receptor binding affinity due to electronegativity and steric effects. Ester group substitutions (e.g., benzyl vs. methyl esters) alter lipophilicity, affecting membrane permeability. Structure-activity relationship (SAR) studies should combine molecular docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition or receptor binding) .

Q. What experimental strategies resolve contradictions in reported biological activities of trans-4-aminocyclohexane derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Key strategies include:

  • Stereochemical Verification : Re-analyze batches via X-ray crystallography or chiral HPLC .
  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. CHO-K1) to assess cell-type specificity .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, salt forms) .

Q. How can researchers design robust synthetic protocols to minimize byproducts in trans-4-aminocyclohexane hydrochloride synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use palladium on carbon (Pd/C) or Raney nickel for selective hydrogenation of nitro groups, reducing over-reduction byproducts .
  • Temperature Control : Maintain reactions at 50–60°C during esterification to prevent racemization .
  • Workup Procedures : Implement aqueous washes (e.g., NaHCO₃ for acid removal) and fractional distillation to isolate the trans isomer .

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